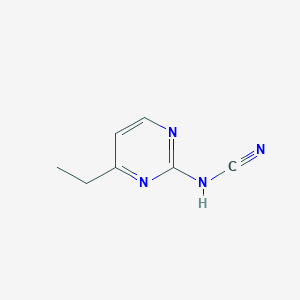

Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)

Description

BenchChem offers high-quality Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

102739-39-9 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

(4-ethylpyrimidin-2-yl)cyanamide |

InChI |

InChI=1S/C7H8N4/c1-2-6-3-4-9-7(11-6)10-5-8/h3-4H,2H2,1H3,(H,9,10,11) |

InChI Key |

QCFKXHLZRSVWTH-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=NC=C1)NC#N |

Canonical SMILES |

CCC1=NC(=NC=C1)NC#N |

Synonyms |

Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific compound in published literature, this guide outlines a robust two-step synthesis based on established and reliable methodologies for the preparation of the key precursor and the subsequent cyanation of a primary amino group on a pyrimidine scaffold.

Synthetic Strategy

The proposed synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) commences with the preparation of the essential intermediate, 2-amino-4-ethylpyrimidine. This is followed by the direct N-cyanation of the primary amino group to yield the target cyanamide. This approach is advantageous due to the availability of starting materials and the generally high efficiency of the involved reactions.

Synthesis Workflow Diagram

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis.

Stage 1: Synthesis of 2-Amino-4-ethylpyrimidine

This stage involves the synthesis of the key precursor, 2-amino-4-ethylpyrimidine. The following protocol is adapted from established literature procedures for the synthesis of substituted aminopyrimidines.

Part A: Synthesis of 2-Amino-4-ethyl-6-hydroxypyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine carbonate in ethanol.

-

Addition of Reagents: To this solution, add ethyl propionylacetate.

-

Reaction: Heat the mixture to reflux and maintain for a specified period until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4-ethyl-6-hydroxypyrimidine.

Part B: Chlorination and Reduction to 2-Amino-4-ethylpyrimidine

-

Chlorination: Treat 2-amino-4-ethyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) and heat the mixture to produce 2-amino-6-chloro-4-ethylpyrimidine.

-

Purification: Carefully quench the reaction mixture with ice-water and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude 2-amino-6-chloro-4-ethylpyrimidine in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation (H₂ gas) in the presence of a palladium on carbon (Pd/C) catalyst.

-

Final Isolation: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain 2-amino-4-ethylpyrimidine.

Stage 2: Synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)

This stage details the N-cyanation of 2-amino-4-ethylpyrimidine. The following protocol is based on the well-established von Braun reaction, a reliable method for the synthesis of N-monosubstituted cyanamides from primary amines using cyanogen bromide.

Experimental Protocol: N-Cyanation

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-ethylpyrimidine in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). To this, slowly add a solution of cyanogen bromide (BrCN) (1.0 equivalent) in the same anhydrous solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).

Quantitative Data

Due to the lack of specific literature on the synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), the following table presents expected yields based on similar reported reactions. Actual yields may vary.

| Reaction Step | Reactants | Product | Expected Yield (%) |

| Stage 1: Precursor Synthesis | |||

| Condensation | Ethyl propionylacetate, Guanidine carbonate | 2-Amino-4-ethyl-6-hydroxypyrimidine | 70-85 |

| Chlorination & Reduction | 2-Amino-4-ethyl-6-hydroxypyrimidine, POCl₃, H₂/Pd/C | 2-Amino-4-ethylpyrimidine | 60-75 |

| Stage 2: N-Cyanation | |||

| N-Cyanation | 2-Amino-4-ethylpyrimidine, Cyanogen Bromide | Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 75-90 |

Characterization

Safety Considerations

-

Cyanogen Bromide (BrCN): This reagent is highly toxic, volatile, and corrosive. It should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Accidental inhalation or skin contact can be fatal.

-

Phosphorus Oxychloride (POCl₃): This is a corrosive and lachrymatory substance. Handle with care in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.

Conclusion

The synthetic route outlined in this technical guide provides a comprehensive and actionable strategy for the preparation of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI). By leveraging established methodologies for pyrimidine synthesis and N-cyanation, researchers can access this target molecule for further investigation in drug discovery and development programs. It is imperative that all synthetic work is conducted with strict adherence to safety protocols, particularly when handling hazardous reagents such as cyanogen bromide. The lack of existing characterization data underscores the opportunity for novel contributions to the chemical literature upon successful synthesis and analysis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-ethyl-2-pyrimidinyl cyanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-ethyl-2-pyrimidinyl cyanamide (CAS No. 102739-39-9). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on the established experimental protocols for determining key physicochemical parameters. For comparative purposes, data for the parent compound, cyanamide, is provided. This guide is intended to support researchers and drug development professionals in the evaluation and characterization of this and similar heterocyclic compounds.

Introduction

4-ethyl-2-pyrimidinyl cyanamide is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group and a cyanamide moiety. The pyrimidine scaffold is a well-known pharmacophore present in numerous therapeutic agents, while the cyanamide group offers unique chemical reactivity and potential for further synthetic modifications.[1] A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential application in medicinal chemistry and drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

Chemical Identity

| Property | Value |

| IUPAC Name | (4-ethylpyrimidin-2-yl)cyanamide |

| CAS Number | 102739-39-9 |

| Molecular Formula | C7H8N4 |

| Molecular Weight | 148.17 g/mol |

| Chemical Structure | ``` |

Physicochemical Properties: Data and Experimental Protocols

The following sections detail the significance of each physicochemical property and provide standardized experimental protocols for their determination. For reference, a table of properties for the parent compound, cyanamide, is included.

3.1. Physicochemical Properties of Cyanamide (CAS No. 420-04-2)

| Property | Value | Source |

| Molecular Formula | CH2N2 | [2][3][4] |

| Molecular Weight | 42.04 g/mol | [2][3][4] |

| Melting Point | 44-46 °C | [4][5] |

| Boiling Point | 260 °C (decomposes) | [6] |

| Water Solubility | 85 g/100 mL (25 °C) | [6] |

| logP | -0.3 | [5] |

| pKa | 1.1 | [7][8] |

3.2. Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice.

Experimental Protocol: Capillary Melting Point Determination [1][2][9]

-

Sample Preparation: A small amount of the dry, crystalline 4-ethyl-2-pyrimidinyl cyanamide is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.

3.3. Solubility

Solubility in various solvents is a crucial parameter, particularly aqueous solubility for drug development, as it affects bioavailability.

Experimental Protocol: Qualitative Solubility Testing [3][10][11][12]

-

Solvent Selection: A range of solvents should be used, including water, 5% HCl, 5% NaOH, and an organic solvent like diethyl ether or ethanol.

-

Procedure:

-

To a small test tube, add approximately 25 mg of 4-ethyl-2-pyrimidinyl cyanamide.

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper to indicate acidic or basic properties.

-

Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).

-

Solubility in 5% NaOH suggests an acidic functional group.

-

3.4. Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination [13][14]

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.

-

Sample Dissolution: A known mass of 4-ethyl-2-pyrimidinyl cyanamide is dissolved in a known volume of the pre-saturated aqueous or octanol phase.

-

Partitioning: The solution is mixed with an equal volume of the other pre-saturated phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated using the formula: logP = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] )

3.5. Acidity/Basicity (pKa)

The pKa value(s) indicate the strength of acidic or basic functional groups in the molecule, which is important for understanding its ionization state at physiological pH.

Due to the lack of experimental data, a precise pKa for 4-ethyl-2-pyrimidinyl cyanamide cannot be provided. The pyrimidine ring itself has a pKa of approximately 1.3 for protonation.[15] The cyanamide group is weakly acidic, with the pKa of the parent cyanamide being around 1.1.[7][8] The ethyl group is an electron-donating group and may slightly increase the basicity of the pyrimidine ring. The overall pKa will be a composite of these influences.

Visualizations

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide has outlined the key physicochemical properties of interest for 4-ethyl-2-pyrimidinyl cyanamide and provided detailed, standard experimental protocols for their determination. While specific experimental data for this compound remains elusive in the current literature, the methodologies described herein provide a robust framework for its characterization. The provided data for the parent compound, cyanamide, serves as a useful, albeit approximate, reference. A comprehensive experimental evaluation of these properties is a critical next step in assessing the potential of 4-ethyl-2-pyrimidinyl cyanamide for applications in drug discovery and development.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 氰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyanamide | H2NCN | CID 9864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyanamide - Wikipedia [en.wikipedia.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Cyanamide, (4-ethyl-2-pyrimidinyl)- (CAS 102739-39-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for CAS number 102739-39-9 is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of the pyrimidine and cyanamide chemical classes to which this compound belongs.

Introduction

Cyanamide, (4-ethyl-2-pyrimidinyl)-, with the Chemical Abstracts Service (CAS) registry number 102739-39-9, is a heterocyclic organic compound. Its structure incorporates a pyrimidine ring, a foundational scaffold in numerous biologically active molecules, including nucleobases, and a reactive cyanamide group. This unique combination suggests potential for diverse applications in medicinal chemistry and drug discovery. The pyrimidine core is a well-established pharmacophore, and the cyanamide moiety offers a versatile handle for synthetic modifications.[1]

Chemical Structure and Properties

The definitive structure of Cyanamide, (4-ethyl-2-pyrimidinyl)- consists of a pyrimidine ring substituted with an ethyl group at the 4-position and a cyanamide group at the 2-position.

Molecular Formula: C₇H₈N₄

Molecular Weight: 148.17 g/mol

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | Similar heterocyclic compounds are often crystalline solids. |

| Solubility | Expected to have some solubility in polar organic solvents. | The presence of nitrogen atoms and the cyanamide group can contribute to polarity. |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| pKa | The pyrimidine nitrogens are weakly basic. | The cyanamide group can exhibit acidic or basic properties depending on the conditions. |

Synthesis and Characterization

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of Cyanamide, (4-ethyl-2-pyrimidinyl)- is not published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyrimidines and the introduction of the cyanamide group. A common strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative, followed by functional group manipulation.

A potential synthetic workflow is outlined below:

Caption: General synthetic workflow for Cyanamide, (4-ethyl-2-pyrimidinyl)-.

Experimental Protocol: A Representative Synthesis of a Substituted Pyrimidine

The following is a general procedure for a Biginelli-type reaction, which is a common method for synthesizing dihydropyrimidine derivatives and can be adapted for the synthesis of pyrimidines.

-

Reaction Setup: To a solution of an aldehyde (1 mmol) and a β-ketoester (1 mmol) in ethanol (10 mL), add urea or a guanidine derivative (1.5 mmol) and a catalytic amount of an acid (e.g., HCl).

-

Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Characterization

The structure of the synthesized Cyanamide, (4-ethyl-2-pyrimidinyl)- would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the pyrimidine ring protons.

-

¹³C NMR would show distinct peaks for the carbons of the pyrimidine ring, the ethyl group, and the nitrile carbon of the cyanamide group.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 148.17 would be expected, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 2200-2260 cm⁻¹ would be indicative of the C≡N stretch of the cyanamide group.

Potential Biological Activity and Signaling Pathways

Specific biological data for Cyanamide, (4-ethyl-2-pyrimidinyl)- is not available. However, the pyrimidine scaffold is a key component of many compounds with a wide range of biological activities.

Table 2: Reported Biological Activities of Pyrimidine Derivatives

| Biological Activity | Examples of Pyrimidine-Containing Drugs | Reference |

| Anticancer | 5-Fluorouracil, Methotrexate | [2][3] |

| Antiviral | Zidovudine (AZT) | [3] |

| Antibacterial | Trimethoprim | [2] |

| Antifungal | Flucytosine | [2] |

| Anti-inflammatory | [2] | |

| Antihypertensive | [3] |

The cyanamide group itself can interact with biological targets and is present in some bioactive molecules. The combination of the pyrimidine ring and the cyanamide group in Cyanamide, (4-ethyl-2-pyrimidinyl)- makes it a compound of interest for screening in various biological assays.

No specific signaling pathways involving Cyanamide, (4-ethyl-2-pyrimidinyl)- have been identified. Given the diverse activities of pyrimidine derivatives, this compound could potentially interact with a variety of cellular targets, including enzymes (e.g., kinases, dihydrofolate reductase) and receptors.

The logical workflow for investigating the biological activity of this compound would be as follows:

Caption: Drug discovery workflow for a novel chemical entity.

Conclusion

Cyanamide, (4-ethyl-2-pyrimidinyl)- (CAS 102739-39-9) is a molecule with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently lacking, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with a range of biological activities. Further research is required to elucidate its physicochemical properties, develop optimized synthetic routes, and explore its pharmacological profile.

References

An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine-Substituted Cyanamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pyrimidine-substituted cyanamides, a class of compounds with significant potential in drug discovery. By delving into their molecular interactions, biological activities, and the experimental methodologies used to elucidate their function, this document aims to equip researchers and drug development professionals with the critical knowledge to advance the exploration of these promising therapeutic agents.

Core Mechanism of Action: Targeting the Kinase Hinge Region

The primary mechanism of action for many biologically active pyrimidine-substituted cyanamides is the inhibition of protein kinases. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The pyrimidine scaffold itself plays a crucial role in this interaction, often forming key hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.

A pivotal element in the interaction of these molecules is the cyano group of the cyanamide moiety. X-ray crystallography and molecular modeling studies of related cyanopyrimidine derivatives have revealed that the nitrogen atom of the cyano group frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide hydrogen of a conserved hinge region residue, such as methionine or lysine. This interaction significantly contributes to the binding affinity and inhibitory potency of the compound. While the amino group of the cyanamide moiety can also participate in hydrogen bonding or other interactions, its precise role is less consistently defined across different kinase targets and substitution patterns.

Quantitative Data on Biological Activity

The biological activity of pyrimidine-substituted cyanamides and their close analogs, cyanopyrimidines, has been evaluated against a range of protein kinases and cancer cell lines. The following tables summarize key quantitative data from published studies, providing a comparative overview of their potency.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative 4 | PIM-1 | 11.4 | Staurosporine | 16.7 | [1] |

| Pyrido[2,3-d]pyrimidine Derivative 10 | PIM-1 | 17.2 | Staurosporine | 16.7 | [1] |

| Pyrimidine-5-carbonitrile Derivative 10b | EGFR | 8.29 | Erlotinib | 2.83 | [2] |

| N-(pyridin-3-yl)pyrimidin-4-amine 7l | CDK2/cyclin A2 | 64.42 | AZD5438 | - | [3] |

Table 1: In Vitro Kinase Inhibitory Activity

| Compound Class | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative 4 | MCF-7 | Breast Adenocarcinoma | 0.57 | Staurosporine | 6.76 | [1] |

| Pyrido[2,3-d]pyrimidine Derivative 11 | MCF-7 | Breast Adenocarcinoma | 1.31 | Staurosporine | 6.76 | [1] |

| Pyrido[2,3-d]pyrimidine Derivative 4 | HepG2 | Hepatic Adenocarcinoma | 1.13 | Staurosporine | 5.07 | [1] |

| Pyrido[2,3-d]pyrimidine Derivative 11 | HepG2 | Hepatic Adenocarcinoma | 0.99 | Staurosporine | 5.07 | [1] |

| Pyrimidine-5-carbonitrile Derivative 10b | HepG2 | Hepatocellular Carcinoma | 3.56 | Erlotinib | 0.87 | [2] |

| Pyrimidine-5-carbonitrile Derivative 10b | A549 | Non-small Cell Lung Cancer | 5.85 | Erlotinib | 1.12 | [2] |

| Pyrimidine-5-carbonitrile Derivative 10b | MCF-7 | Breast Cancer | 7.68 | Erlotinib | 5.27 | [2] |

| N-(pyridin-3-yl)pyrimidin-4-amine 7l | MV4-11 | Leukemia | 0.83 | Palbociclib | - | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine 7l | HT-29 | Colon Carcinoma | 2.12 | Palbociclib | - | [3] |

| N-(pyridin-3-yl)pyrimidin-4-amine 7l | MCF-7 | Breast Cancer | 3.12 | Palbociclib | - | [3] |

Table 2: In Vitro Antiproliferative Activity

Signaling Pathways and Experimental Workflows

The inhibitory action of pyrimidine-substituted cyanamides on specific kinases disrupts downstream signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibition of kinases such as EGFR, PIM-1, and CDKs can lead to cell cycle arrest and apoptosis.

General Kinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of kinase inhibition by a pyrimidine-substituted cyanamide, leading to the blockade of downstream signaling.

Caption: General kinase inhibition by pyrimidine-substituted cyanamides.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor involves a series of in vitro and cell-based assays. The following workflow outlines the typical experimental process.

References

Unveiling the Potential: A Technical Guide to the Predicted Biological Activity of 4-ethyl-2-pyrimidinyl cyanamide

Introduction

4-ethyl-2-pyrimidinyl cyanamide is a small molecule featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2][3] The presence of an ethyl group at the 4-position and a cyanamide moiety at the 2-position suggests a unique electronic and steric profile that could translate into specific biological interactions. The cyanamide group, a versatile functional group, is known to participate in various chemical transformations, making it a valuable building block in the synthesis of diverse heterocyclic compounds.[4] This guide explores the plausible biological activities of 4-ethyl-2-pyrimidinyl cyanamide, proposes detailed experimental protocols for their investigation, and presents hypothetical data and signaling pathways to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Predicted Biological Activities

Based on the extensive literature on pyrimidine derivatives, 4-ethyl-2-pyrimidinyl cyanamide is predicted to exhibit one or more of the following biological activities:

-

Antimicrobial Activity: Pyrimidine derivatives are widely recognized for their antibacterial and antifungal properties.[1][5][6]

-

Anticancer Activity: The pyrimidine nucleus is a core component of many anticancer agents, including kinase inhibitors.[2][7][8][9][10]

-

Kinase Inhibitory Activity: The 2-aminopyrimidine scaffold is a known hinge-binding motif for many protein kinases, playing a crucial role in cell signaling and proliferation.[11][12][13][14][15]

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the predicted biological activities of 4-ethyl-2-pyrimidinyl cyanamide.

Table 1: Hypothetical Antimicrobial Activity of 4-ethyl-2-pyrimidinyl cyanamide

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 |

| Escherichia coli (ATCC 25922) | 32 |

| Candida albicans (ATCC 90028) | 8 |

Table 2: Hypothetical Anticancer Activity of 4-ethyl-2-pyrimidinyl cyanamide

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 5.2 |

| HCT116 (Colon Cancer) | 8.9 |

| A549 (Lung Cancer) | 12.5 |

Table 3: Hypothetical Kinase Inhibitory Activity of 4-ethyl-2-pyrimidinyl cyanamide

| Kinase Target | IC50 (nM) |

| Aurora Kinase A | 75 |

| Polo-like Kinase 1 (PLK1) | 150 |

| Janus Kinase 2 (JAK2) | 250 |

Experimental Protocols

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 4-ethyl-2-pyrimidinyl cyanamide against various microbial strains.

Methodology:

-

Microorganism Preparation: Bacterial strains (S. aureus, E. coli) are cultured in Mueller-Hinton Broth (MHB), and fungal strains (C. albicans) in RPMI-1640 medium to mid-log phase. The cultures are then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: A stock solution of 4-ethyl-2-pyrimidinyl cyanamide is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate broth to achieve a range of concentrations.

-

Microdilution Assay: In a 96-well microtiter plate, 50 µL of each compound dilution is mixed with 50 µL of the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-ethyl-2-pyrimidinyl cyanamide against various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (MCF-7, HCT116, A549) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 4-ethyl-2-pyrimidinyl cyanamide. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay

Objective: To determine the IC50 of 4-ethyl-2-pyrimidinyl cyanamide against specific protein kinases.

Methodology:

-

Reagents: Recombinant human kinases (e.g., Aurora Kinase A, PLK1), appropriate peptide substrates, and ATP are required.

-

Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Reaction Setup: The kinase reaction is initiated by mixing the kinase, peptide substrate, ATP, and various concentrations of 4-ethyl-2-pyrimidinyl cyanamide in a 384-well plate.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: A kinase detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

-

Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Caption: Hypothetical workflow for the synthesis and biological evaluation of 4-ethyl-2-pyrimidinyl cyanamide.

Caption: Plausible signaling pathway modulation by 4-ethyl-2-pyrimidinyl cyanamide in cancer cells.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of 4-ethyl-2-pyrimidinyl cyanamide strongly suggests a high potential for significant biological activity. Drawing parallels with other pyrimidine-based compounds, this molecule is a promising candidate for investigation as an antimicrobial, anticancer, and kinase inhibitory agent. The experimental protocols and hypothetical data presented in this guide offer a foundational roadmap for initiating such studies. Future research to synthesize and screen 4-ethyl-2-pyrimidinyl cyanamide is warranted to validate these predictions and potentially uncover a novel therapeutic lead.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 4. Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 102739-39-9 | Benchchem [benchchem.com]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. ijrpr.com [ijrpr.com]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro studies on "Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)" are not extensively available in the public domain. This guide provides a comprehensive overview based on the synthesis, experimental protocols, and biological activities of structurally related pyrimidine and cyanamide derivatives to infer potential research avenues and methodologies for the target compound.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antimicrobial agents.[1][2][3] The incorporation of a cyanamide group introduces a versatile functional moiety that is both a nucleophilic amino group and an electrophilic nitrile, allowing for a wide range of chemical transformations and potential biological interactions.[4] This guide explores the synthetic strategies, potential in vitro biological activities, and relevant experimental methodologies for pyrimidine cyanamide derivatives, with a focus on cytotoxicity and kinase inhibition.

Synthesis of Pyrimidine Cyanamide Derivatives

The synthesis of pyrimidine derivatives can be achieved through various ring-closure reactions. A common approach involves the condensation of a β-dicarbonyl compound with an amidine or a related nitrogen-containing species. The Biginelli reaction, for instance, utilizes cyanamide as a building block in a multicomponent reaction to form dihydropyrimidine structures.[5]

General Synthetic Workflow

A plausible synthetic route to a (4-substituted-2-pyrimidinyl)cyanamide could involve the initial formation of a substituted pyrimidine ring followed by the introduction of the cyanamide group. The workflow below illustrates a generalized pathway.

Caption: Generalized synthetic workflow for a (4-ethyl-2-pyrimidinyl)cyanamide.

In Vitro Biological Activity of Related Pyrimidine Derivatives

While data for the specific title compound is scarce, the broader class of pyrimidine derivatives exhibits significant in vitro activity, particularly as cytotoxic agents against cancer cell lines and as inhibitors of protein kinases.[2][3][6][7]

Cytotoxicity Data

Numerous studies have evaluated the cytotoxic effects of various pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 - 3.15 | [6] |

| Pyrido[2,3-d]pyrimidine Derivatives | HepG2 (Liver) | 0.99 - 4.16 | [6] |

| 2,4,5-Substituted Pyrimidines | BEL-7402 (Liver) | < 0.10 | [6] |

| Chalcone-Pyrimidine Hybrids | A549 (Lung) | Moderate to High at 50 µM | [8][9] |

| Pyrimidinone-5-carbonitriles | MCF-7, A549, HepG2 | 1 - 22 (nM) | [7] |

| Pyrazolo[1,5-a]pyrimidine Derivatives | HepG2, MCF-7, HCT-116 | Potent Activity | [6] |

Enzyme Inhibition Data

A significant number of pyrimidine-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[10][11] PIM-1 kinase, a serine/threonine kinase often overexpressed in cancers, is a common target.[12]

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Pyridothienopyrimidin-4-ones | PIM-1 | 1.18 - 8.83 | [13] |

| Pyridothienopyrimidin-4-one (Comp. 6c) | PIM-1 | 4.62 | [13] |

| Pyridothienopyrimidin-4-one (Comp. 7a) | PIM-1 | 1.18 | [13] |

| Pyridothienopyrimidin-4-one (Comp. 9) | PIM-1 | 4.18 | [13] |

| Thieno[2,3-b]pyridine Derivatives | PIM-1 | 0.06 - 1.76 |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyrimidine derivative) and incubate for a specified period (e.g., 48 or 72 hours).[16] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[16] Incubate for 1.5 to 4 hours at 37°C.[16][17]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[14][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a protein kinase, such as PIM-1.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibitory effect of the compound is quantified by the reduction in phosphorylation.

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., PIM-1), substrate (a specific peptide or protein), and ATP.

-

Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation: Start the reaction by adding ATP. The final reaction mixture typically contains the kinase, substrate, ATP, and the test compound in the assay buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified. Detection methods vary and can include:

-

Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the radioactivity incorporated into the substrate.

-

Luminescence-Based Assays: Using commercial kits (e.g., ADP-Glo™) that measure ADP production, which is proportional to kinase activity.

-

Fluorescence/FRET Assays: Using fluorescently labeled substrates.

-

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from the resulting dose-response curve.

Potential Signaling Pathway Modulation

Given the prevalence of pyrimidine derivatives as PIM-1 kinase inhibitors, a compound like (4-ethyl-2-pyrimidinyl)cyanamide could potentially modulate signaling pathways controlled by this kinase. PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins, such as BAD.[18]

Caption: Hypothetical inhibition of the PIM-1 signaling pathway by a pyrimidine derivative.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) | 102739-39-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sciensage.info [sciensage.info]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS [ajps.journals.ekb.eg]

- 13. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-ethyl-2-pyrimidinyl cyanamide: A Framework for Target Identification and Drug Discovery

Disclaimer: Information regarding the specific therapeutic targets and biological activity of 4-ethyl-2-pyrimidinyl cyanamide is not currently available in the public domain. This document provides a comprehensive overview of the known biological activities of the broader class of pyrimidine derivatives and outlines a hypothetical strategic workflow for the identification of potential therapeutic targets for novel compounds such as 4-ethyl-2-pyrimidinyl cyanamide. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. This core structure has been extensively explored in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. Derivatives of pyrimidine have demonstrated significant potential in the treatment of a variety of diseases, underscoring the importance of this chemical class in drug discovery.

Biological Activities of Pyrimidine Derivatives: A Broad Spectrum of Therapeutic Promise

While specific data on 4-ethyl-2-pyrimidinyl cyanamide is lacking, the broader family of pyrimidine derivatives has been shown to exhibit a wide range of biological effects. These activities provide a foundation for speculating on the potential therapeutic applications of novel pyrimidine-containing compounds.

| Biological Activity | Therapeutic Area | References |

| Antimicrobial | Infectious Diseases | [1][2][3] |

| Anti-inflammatory | Inflammatory Disorders | [1][3] |

| Anticancer | Oncology | [2][3] |

| Antiviral | Infectious Diseases | [1][3] |

| Antioxidant | Diseases associated with oxidative stress | [3][4] |

| Anticonvulsant | Neurology | [3] |

| Potassium Channel Antagonism | Cardiovascular Diseases, Neurology | [2] |

A Hypothetical Workflow for Therapeutic Target Identification of 4-ethyl-2-pyrimidinyl cyanamide

The following diagram illustrates a potential experimental workflow for the systematic identification of the therapeutic targets of a novel compound like 4-ethyl-2-pyrimidinyl cyanamide. This multi-pronged approach integrates computational and experimental methodologies to build a comprehensive understanding of the compound's mechanism of action.

References

An In-depth Technical Guide on the Spectroscopic Data of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)

For Researchers, Scientists, and Drug Development Professionals

Compound: Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) CAS Number: 102739-39-9 Molecular Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol Structure:

Introduction:

This technical guide provides a detailed overview of the predicted spectroscopic data for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI). Due to a lack of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a comprehensive analytical profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for obtaining such spectra, intended to aid researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI). These predictions are based on the analysis of its constituent functional groups: a 4-ethylpyrimidine ring and a cyanamide moiety.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H-6 (pyrimidine ring) |

| ~7.0 | Doublet | 1H | H-5 (pyrimidine ring) |

| ~2.8 | Quartet | 2H | -CH₂- (ethyl group) |

| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |

| Broad Signal | Singlet | 1H | -NH- (cyanamide) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 (pyrimidine ring) |

| ~160 | C-2 (pyrimidine ring) |

| ~158 | C-6 (pyrimidine ring) |

| ~115 | C-5 (pyrimidine ring) |

| ~114 | -C≡N (cyanamide) |

| ~30 | -CH₂- (ethyl group) |

| ~12 | -CH₃ (ethyl group) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretch (cyanamide) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2970 | Medium | Aliphatic C-H stretch |

| ~2225 | Strong | C≡N stretch (cyanamide)[1] |

| 1550-1600 | Strong | C=N and C=C ring stretching |

| 1400-1500 | Medium | C-H bending |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 133 | Medium | [M - CH₃]⁺ |

| 120 | High | [M - C₂H₄]⁺ |

| 105 | Medium | [M - HNCN]⁺ |

| 79 | Medium | [C₄H₃N₂]⁺ (pyrimidine fragment) |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][3]

-

If the sample does not fully dissolve, gentle warming or vortexing may be applied.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative chemical shift accuracy is required.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence). For ¹H NMR, 16 scans may be sufficient, while ¹³C NMR will likely require significantly more.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.[5]

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks.

-

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be ground to a fine, uniform powder to reduce scattering of the IR radiation.

-

Place a portion of the powdered mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

This protocol outlines the general procedure for Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample (microgram quantities) is placed in a capillary tube at the end of the probe.[6]

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is heated to volatilize the sample into the gas phase.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.

-

The other peaks represent fragment ions, which provide information about the structure of the molecule.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Predicted Spectroscopic Data

This diagram shows how the different predicted spectroscopic data points relate to the specific structural features of Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI).

Caption: Predicted data and structural correlation.

References

- 1. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To [chem.rochester.edu]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Predicted Solubility and Stability of 4-ethyl-2-pyrimidinyl cyanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 4-ethyl-2-pyrimidinyl cyanamide, a novel heterocyclic compound. Due to the absence of specific experimental data for this molecule in publicly available literature, this paper extrapolates its physicochemical properties based on the well-characterized behaviors of its constituent functional groups: the pyrimidine ring, the ethyl substituent, and the cyanamide moiety. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its likely behavior in various solvent systems and under different environmental stressors. Furthermore, it outlines detailed experimental protocols for the empirical determination of its solubility and stability, adhering to international regulatory standards.

Introduction

4-ethyl-2-pyrimidinyl cyanamide is a unique molecule that combines the biologically significant pyrimidine scaffold with a reactive cyanamide group. The pyrimidine ring is a core component of nucleobases and numerous pharmaceuticals, while the cyanamide functional group is a versatile synthon in organic chemistry. The ethyl group at the 4-position is expected to influence the molecule's lipophilicity and steric profile. Understanding the solubility and stability of this compound is paramount for its potential development in medicinal chemistry, agrochemistry, or materials science. This guide will first predict these properties and then provide the methodologies to validate these predictions experimentally.

Predicted Physicochemical Properties

The overall physicochemical characteristics of 4-ethyl-2-pyrimidinyl cyanamide will be a composite of the properties of its pyrimidine core, ethyl group, and cyanamide functionality.

Predicted Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation and handling.

-

Aqueous Solubility: The pyrimidine ring itself has moderate solubility in water.[1] The presence of two nitrogen atoms allows for hydrogen bonding with water molecules. The cyanamide group, being polar, is also expected to contribute positively to aqueous solubility. However, the ethyl group is hydrophobic and will likely decrease water solubility compared to an unsubstituted 2-pyrimidinyl cyanamide. Therefore, 4-ethyl-2-pyrimidinyl cyanamide is predicted to have low to moderate aqueous solubility. The pH of the aqueous medium will also play a significant role. The pyrimidine ring is weakly basic, and protonation at lower pH could enhance solubility.

-

Organic Solvent Solubility: Pyrimidine and its derivatives generally exhibit good solubility in a range of organic solvents.[1][2] 2-aminopyrimidine, a related structure, is soluble in polar organic solvents like methanol and ethanol.[1] The presence of the ethyl group in 4-ethyl-2-pyrimidinyl cyanamide will likely enhance its solubility in less polar organic solvents such as dichloromethane and ethyl acetate, while maintaining good solubility in polar organic solvents.

Table 1: Predicted Solubility of 4-ethyl-2-pyrimidinyl cyanamide

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low to Moderate | Pyrimidine and cyanamide groups contribute to polarity; ethyl group adds hydrophobicity. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Hydrogen bonding potential with the pyrimidine and cyanamide nitrogens. |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | High | Strong dipole-dipole interactions. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility. |

Predicted Stability

The stability of 4-ethyl-2-pyrimidinyl cyanamide will be influenced by several factors, including pH, temperature, and light. The cyanamide group is known to be reactive and is the likely primary site of degradation.

-

pH Stability: The cyanamide functional group is susceptible to both acid- and base-catalyzed reactions. Under acidic conditions, it is expected to hydrolyze to the corresponding urea derivative, 4-ethyl-2-pyrimidinyl urea.[3] In alkaline conditions, cyanamides can dimerize to form dicyandiamide derivatives or hydrolyze.[3] Aqueous solutions of cyanamide are most stable in the pH range of 4 to 6. It is therefore predicted that 4-ethyl-2-pyrimidinyl cyanamide will exhibit its greatest stability in weakly acidic aqueous solutions.

-

Thermal Stability: Many organic molecules are susceptible to degradation at elevated temperatures. The stability of pyrimidine derivatives can vary, but the cyanamide group may be prone to thermal decomposition or polymerization.

-

Photostability: Pyrimidine and its derivatives are known to be susceptible to photochemical reactions, such as the formation of pyrimidine dimers upon exposure to UV light.[4] The specific photostability of 4-ethyl-2-pyrimidinyl cyanamide would need to be determined experimentally, but it is prudent to assume some degree of light sensitivity.

Table 2: Predicted Stability Profile of 4-ethyl-2-pyrimidinyl cyanamide

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic pH | Low | 4-ethyl-2-pyrimidinyl urea (hydrolysis product) |

| Neutral pH | Moderate | Gradual hydrolysis and dimerization |

| Alkaline pH | Low | Dimerization products, hydrolysis products |

| Elevated Temperature | Moderate to Low | Polymerization, decomposition |

| Light Exposure | Moderate to Low | Photodegradation products (e.g., dimers) |

Experimental Protocols

To empirically determine the solubility and stability of 4-ethyl-2-pyrimidinyl cyanamide, the following experimental protocols are recommended.

Solubility Determination

A standard method for determining the solubility of an organic compound is the shake-flask method.[5]

Methodology:

-

Preparation of Saturated Solutions: An excess amount of 4-ethyl-2-pyrimidinyl cyanamide is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, etc.) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: The concentration of 4-ethyl-2-pyrimidinyl cyanamide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Stability and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] These studies are typically conducted according to ICH guidelines.[7]

Methodology:

-

Stock Solution Preparation: A stock solution of 4-ethyl-2-pyrimidinyl cyanamide of known concentration is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: The solid compound and a solution are heated at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: The solid compound and a solution are exposed to a light source according to ICH Q1B guidelines.[8]

-

-

Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A diode array detector can be used to assess peak purity.

-

Data Analysis: The percentage of degradation is calculated, and any significant degradation products are identified and characterized, if possible, using techniques like LC-MS.

Predicted Degradation Pathway

Based on the known reactivity of the cyanamide group, a primary degradation pathway for 4-ethyl-2-pyrimidinyl cyanamide in aqueous solution is hydrolysis.

Conclusion

While specific experimental data for 4-ethyl-2-pyrimidinyl cyanamide is not currently available, a comprehensive understanding of its constituent chemical moieties allows for reasoned predictions of its solubility and stability. It is anticipated to be a compound with low to moderate aqueous solubility and good solubility in polar organic solvents. The primary point of instability is expected to be the cyanamide group, which is susceptible to hydrolysis under both acidic and alkaline conditions, with optimal stability in a weakly acidic pH range. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical parameters. This guide serves as a valuable starting point for any research or development program involving 4-ethyl-2-pyrimidinyl cyanamide, enabling a more informed and efficient investigation of its potential applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 4. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. ema.europa.eu [ema.europa.eu]

A Technical Guide to Pyrimidine Cyanamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of pyrimidine cyanamide derivatives, a class of heterocyclic compounds with significant and diverse biological activities. This document details their synthesis, summarizes their quantitative biological data, provides exemplary experimental protocols, and visualizes their interactions with key cellular signaling pathways.

Introduction

Pyrimidine, a fundamental heterocyclic scaffold found in nucleic acids and various bioactive molecules, has long been a privileged structure in medicinal chemistry. The incorporation of a cyanamide group (-NHCN) onto the pyrimidine ring gives rise to pyrimidine cyanamide derivatives, a class of compounds that has demonstrated a wide array of pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The unique electronic and structural features of the cyanamide moiety contribute to the diverse biological activities of these derivatives, making them attractive candidates for drug discovery and development. This guide will delve into the core aspects of pyrimidine cyanamide chemistry and biology, providing researchers and drug development professionals with a thorough understanding of this promising class of compounds.

Synthesis of Pyrimidine Cyanamide Derivatives

The synthesis of pyrimidine cyanamide derivatives can be achieved through several strategic approaches, primarily involving the construction of the pyrimidine ring with a pre-functionalized cyanamide precursor or the introduction of the cyanamide group onto a pre-existing pyrimidine scaffold.

A common and versatile method involves the cyclization of a three-carbon component with a cyanamide-containing N-C-N fragment. For instance, the reaction of dicyandiamide (a dimer of cyanamide) with various 1,3-dicarbonyl compounds or their equivalents in the presence of a base is a widely employed strategy to construct the 2-cyanamidopyrimidine core.

Another key synthetic route is the direct cyanation of an aminopyrimidine. This can be accomplished by reacting a 2-aminopyrimidine derivative with cyanogen bromide (BrCN) or a similar cyanating agent. The reaction conditions, such as solvent and temperature, are crucial for achieving high yields and minimizing side reactions.

Furthermore, nucleophilic substitution reactions on halo-pyrimidines with cyanamide salts (e.g., sodium cyanamide) provide a direct method for introducing the cyanamide functionality. The reactivity of the halogen atom on the pyrimidine ring is a key factor in the success of this approach.

Biological Activities and Quantitative Data

Pyrimidine cyanamide derivatives have been extensively evaluated for their biological activities, with a significant focus on their potential as kinase inhibitors in cancer therapy. These compounds have shown potent inhibitory activity against various kinases involved in cell proliferation, survival, and signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[3][4]

The following tables summarize the quantitative biological data for a selection of pyrimidine cyanamide derivatives from the literature, highlighting their inhibitory potency against various kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| 1 | PI3Kα | 19 | MCF-7 (Breast) | 0.57 | [4][5] |

| 2 | PI3Kβ | 166 | HepG2 (Liver) | 1.13 | [5][6] |

| 3 | JAK1 | 2.1 | A549 (Lung) | - | [3] |

| 4 | JAK2 | 12 | LoVo (Colon) | - | [3] |

| 5 | JAK3 | 923 | CCRF-CEM (Leukemia) | - | [3] |

| 6 | Aurora A | < 100 | NCI-H446 (SCLC) | < 0.2 | [7][8] |

| 7 | PIM-1 | 11.4 | MCF-7 (Breast) | 0.57 | [5] |

| 8 | c-Src | 220 | - | - | [9] |

| 9 | VEGFR-2 | - | HepG2 (Liver) | 2.68 | [10] |

| 10 | HER-2 | - | MCF-7 (Breast) | 1.39 | [10] |

Table 1: Kinase Inhibitory Activity and Antiproliferative Effects of Selected Pyrimidine Cyanamide Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. GI50 values represent the concentration required to inhibit 50% of cell growth. SCLC: Small-Cell Lung Cancer.

Key Signaling Pathways

The anticancer and anti-inflammatory effects of many pyrimidine cyanamide derivatives are attributed to their ability to modulate critical cellular signaling pathways. Two of the most prominent pathways affected by these compounds are the PI3K/Akt/mTOR and JAK/STAT pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Dysregulation of this pathway is a common event in many types of cancer. Pyrimidine cyanamide derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Figure 1: Inhibition of the PI3K/Akt Signaling Pathway.

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a primary mechanism for transducing signals from cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[12] Aberrant activation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. Certain pyrimidine cyanamide derivatives have been identified as potent inhibitors of JAK kinases, thereby blocking the phosphorylation and activation of STAT proteins and mitigating the downstream inflammatory and proliferative responses.[3]

Figure 2: Inhibition of the JAK/STAT Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyrimidine cyanamide derivatives.

General Procedure for the Synthesis of 2-Cyanamidopyrimidine Derivatives

A representative protocol for the synthesis of 2-cyanamidopyrimidine derivatives involves the reaction of a 2-aminopyrimidine with cyanogen bromide.

Materials:

-

2-Aminopyrimidine derivative (1.0 mmol)

-

Cyanogen bromide (1.2 mmol)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, DIPEA) (2.0 mmol)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the 2-aminopyrimidine derivative in the anhydrous solvent under an inert atmosphere, add the base and stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-cyanamidopyrimidine derivative.

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of pyrimidine cyanamide derivatives against specific kinases is typically determined using an in vitro kinase assay.

Materials:

-

Recombinant human kinase (e.g., PI3Kα, JAK2)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (pyrimidine cyanamide derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at the optimal temperature (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Figure 3: General Workflow for an In Vitro Kinase Assay.

Cell Viability Assay (MTT Assay)

The cytotoxic or antiproliferative effects of pyrimidine cyanamide derivatives on cancer cell lines are commonly assessed using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound (pyrimidine cyanamide derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compound and a DMSO vehicle control.

-

Incubate the cells for a specific period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

Pyrimidine cyanamide derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the field of oncology and inflammation. Their diverse biological activities, stemming from the unique properties of the pyrimidine and cyanamide moieties, have been demonstrated through extensive research. The ability of these compounds to potently and often selectively inhibit key kinases in critical signaling pathways like PI3K/Akt/mTOR and JAK/STAT underscores their therapeutic potential.